2,4,5-Trifluoroanisole
Overview
Description
2,4,5-Trifluoroanisole is an organic compound with the molecular formula C7H5F3O It is a trifluorinated derivative of anisole, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions
Scientific Research Applications
2,4,5-Trifluoroanisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the design of fluorinated analogs of biologically active molecules to study their interactions with biological targets.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Trifluoroanisole can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trifluorophenol with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, leading to the formation of this compound.
Another method involves the use of 2,4,5-trifluorobenzaldehyde as a starting material. This compound can be subjected to a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation reactions. The process typically employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: The methoxy group can be oxidized to form 2,4,5-trifluorophenol using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 2,4,5-trifluorotoluene using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide, lithium diisopropylamide in tetrahydrofuran.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products Formed
Substitution: Formation of various substituted trifluoroanisoles.
Oxidation: Formation of 2,4,5-trifluorophenol.
Reduction: Formation of 2,4,5-trifluorotoluene.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluoroanisole depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The methoxy group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
2,4,5-Trifluoroanisole can be compared with other trifluorinated anisoles, such as 2,3,4-trifluoroanisole and 2,3,5-trifluoroanisole. These compounds share similar structural features but differ in the positions of the fluorine atoms on the benzene ring. The unique arrangement of fluorine atoms in this compound can lead to distinct chemical and physical properties, such as differences in reactivity, boiling point, and solubility.
List of Similar Compounds
- 2,3,4-Trifluoroanisole
- 2,3,5-Trifluoroanisole
- 2,3,6-Trifluoroanisole
- 2,4,6-Trifluoroanisole
These compounds can be used as reference points to understand the unique properties and applications of this compound.
Properties
IUPAC Name |
1,2,4-trifluoro-5-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYXLDSRLNRAPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407750 | |
Record name | 2,4,5-TRIFLUOROANISOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5006-38-2 | |
Record name | 2,4,5-TRIFLUOROANISOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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